5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound featuring a pyrazolopyridine core with a chlorinated and trifluoromethylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the chlorinated and trifluoromethylated pyridine precursor. This precursor can be synthesized through the chlorination of 3-chloro-5-(trifluoromethyl)pyridine . The subsequent steps involve the formation of the pyrazolopyridine core through cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates . Studies may focus on its activity against specific biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties may contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may interact with enzymes by forming hydrogen bonds or hydrophobic interactions, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyridine derivative with similar reactivity.
4-(trifluoromethyl)pyridine: A simpler trifluoromethylated pyridine used in various chemical syntheses.
Uniqueness
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to its combined structural features of a pyrazolopyridine core and a trifluoromethylated pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require enhanced stability, reactivity, or biological activity.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4/c13-9-3-8(12(14,15)16)5-17-11(9)20-2-1-10-7(6-20)4-18-19-10/h3-5H,1-2,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUBMKAGBSAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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